mGluR2 antagonist 1
Overview
Description
mGluR2 antagonist 1 is a potent and selective negative allosteric modulator targeting the metabotropic glutamate receptor 2 (mGluR2). This compound exhibits high oral bioavailability and excellent brain permeability, making it a valuable tool in neuroscience research . It has an IC50 value of 9 nanomolar, indicating its strong affinity for mGluR2 .
Preparation Methods
The synthesis of mGluR2 antagonist 1 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route includes the formation of a core structure followed by functional group modifications to achieve the desired antagonist properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and compliance with regulatory standards.
Chemical Reactions Analysis
mGluR2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
mGluR2 antagonist 1 has a wide range of scientific research applications:
Neuroscience: It is used to study the role of mGluR2 in synaptic transmission and neuroplasticity.
Psychiatry: Research on this compound has shown potential in developing treatments for depression and anxiety disorders.
Pharmacology: The compound is used to explore the pharmacokinetics and pharmacodynamics of mGluR2 modulation.
Mechanism of Action
mGluR2 antagonist 1 exerts its effects by binding to the metabotropic glutamate receptor 2 and inhibiting its activity. This inhibition leads to an increase in the release of glutamate by reducing the activity of cyclic adenosine monophosphate (cAMP) in the presynaptic neuron . The compound’s action on mGluR2 affects various signaling pathways, including those involved in neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
mGluR2 antagonist 1 is unique due to its high selectivity and potency. Similar compounds include:
MGS0039: Another mGluR2 antagonist with antidepressant-like effects.
LY341495: A negative allosteric modulator targeting both mGluR2 and mGluR3.
VU6010572: A compound with similar mechanisms but different pharmacokinetic properties. These compounds share the ability to modulate glutamatergic signaling but differ in their selectivity, potency, and pharmacokinetic profiles.
Properties
IUPAC Name |
7-[(2,5-dioxopyrrolidin-1-yl)methyl]-4-(4-fluorophenyl)quinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-14-4-2-13(3-5-14)16-10-18(21(23)28)24-17-9-12(1-6-15(16)17)11-25-19(26)7-8-20(25)27/h1-6,9-10H,7-8,11H2,(H2,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBUOHORFUCIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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